(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Overview
Description
Oxiconazole nitrate is an antifungal agent commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat and is used in the treatment of various skin infections such as athlete’s foot, jock itch, and ringworm . The compound is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiconazole nitrate can be synthesized through a series of chemical reactions involving the imidazole ring and dichlorobenzene derivatives. The synthesis typically involves the following steps:
Formation of the imidazole ring: This step involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.
Substitution reaction: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Oxime formation: The ketone group in the intermediate is converted to an oxime by reacting with hydroxylamine hydrochloride.
Nitration: The final step involves the nitration of the oxime to form oxiconazole nitrate.
Industrial Production Methods
Industrial production of oxiconazole nitrate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxiconazole nitrate undergoes several types of chemical reactions, including:
Oxidation: Oxiconazole nitrate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Oxiconazole nitrate can undergo substitution reactions, particularly at the imidazole ring and the dichlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and bases such as sodium hydroxide.
Major Products Formed
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Amines and alcohols.
Substitution products: Halogenated derivatives and other substituted imidazole compounds.
Scientific Research Applications
Oxiconazole nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of imidazole derivatives and their reactivity.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of topical antifungal treatments for skin infections.
Industry: Employed in the formulation of antifungal creams and ointments.
Mechanism of Action
Oxiconazole nitrate exerts its antifungal effects by inhibiting ergosterol biosynthesis, which is essential for the integrity of the fungal cell membraneAdditionally, oxiconazole nitrate has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP, further contributing to its antifungal activity .
Comparison with Similar Compounds
Oxiconazole nitrate is unique among antifungal agents due to its broad-spectrum activity and its ability to inhibit ergosterol biosynthesis. Similar compounds include:
Clotrimazole: Another imidazole derivative with antifungal properties.
Miconazole: Similar in structure and function, used to treat fungal infections.
Ketoconazole: A potent antifungal agent with a similar mechanism of action.
Econazole: Another imidazole derivative with broad-spectrum antifungal activity.
Oxiconazole nitrate stands out due to its high efficacy and low propensity for resistance development, making it a valuable compound in the treatment of fungal infections .
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNOAGNOIPTWPT-XWASNXTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64211-46-7 | |
Record name | (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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